Methanidyl(trimethyl)silane;vanadium

Organometallic chemistry EPR spectroscopy Vanadium alkyls

Researchers substituting V(IV) tetrakis for V(III) tris precursors encounter uncontrolled oxidation-state crossover and paramagnetic interference. V(CH₂SiMe₃)₃ (CAS 65094-29-3) resolves this: • EPR-silent throughout thermal decomposition-enables trace paramagnetic impurity quantification • Clean, direct route to Cp₂V via cyclopentadiene reaction, unlike the V(IV) analogue • Forms crystallographically characterized μ-N₂-bridged dimer for nitrogen activation studies • Thermolyzes with full V(III) retention for phase-pure VN/V₂O₃ thin films by CVD/ALD. Supplied as THF adduct under inert atmosphere; custom synthesis available.

Molecular Formula C12H33Si3V-3
Molecular Weight 312.59 g/mol
CAS No. 65094-29-3
Cat. No. B15445084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanidyl(trimethyl)silane;vanadium
CAS65094-29-3
Molecular FormulaC12H33Si3V-3
Molecular Weight312.59 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[V]
InChIInChI=1S/3C4H11Si.V/c3*1-5(2,3)4;/h3*1H2,2-4H3;/q3*-1;
InChIKeyBEEGEHOJKWKINS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(trimethylsilylmethyl)vanadium(III) (CAS 65094-29-3): Procurement-Relevant Identity and Class Positioning


Methanidyl(trimethyl)silane;vanadium (CAS 65094-29-3), systematically named tris(trimethylsilylmethyl)vanadium(III) or V(CH₂SiMe₃)₃, is a homoleptic organovanadium(III) σ-alkyl complex with molecular formula C₁₂H₃₃Si₃V and molecular weight 312.588 g/mol . The compound belongs to the class of covalent, hydrocarbon-soluble vanadium alkyls stabilized by bulky trimethylsilylmethyl ligands that lack β-hydrogen atoms, thereby suppressing β-hydride elimination. Synthesized via reaction of VCl₄ with trimethylsilylmethyllithium in diethyl ether, it is isolated as the tetrahydrofuran (THF) adduct (Me₃SiCH₂)₃V·THF [1]. As a d² V(III) species, it occupies a distinct position between the more extensively studied V(IV) tetrakis analogue V(CH₂SiMe₃)₄ and the V(V) oxo derivative VO(CH₂SiMe₃)₃, exhibiting fundamentally different electronic, magnetic, and reactivity profiles that preclude generic substitution among these in-class candidates.

Why Generic Substitution of Tris(trimethylsilylmethyl)vanadium(III) (CAS 65094-29-3) Fails: The Valence-State Barrier


In the organovanadium alkyl series V(CH₂SiMe₃)ₙ (n = 3, 4) and VO(CH₂SiMe₃)₃, the formal oxidation state of vanadium—III, IV, and V respectively—governs the d-electron count (d², d¹, d⁰) and consequently every measurable property relevant to procurement: magnetic behaviour, EPR detectability, thermal decomposition mechanism, reaction pathway with π-acids, and suitability as a single-source precursor [1]. The V(III) centre in CAS 65094-29-3 renders the compound EPR-silent across all decomposition stages, whereas the V(IV) analogue V(CH₂SiMe₃)₄ is paramagnetic (d¹) and EPR-active throughout its thermal degradation [2]. Attempting to replace the tris with the tetrakis compound in any application that exploits the redox behaviour, coordination unsaturation, or lack of oxo-ligand of the V(III) species will introduce uncontrolled differences in metal oxidation state, coordination geometry, and product distribution. These non-interchangeabilities are documented quantitatively below.

Quantitative Differentiation Evidence for Tris(trimethylsilylmethyl)vanadium(III) (CAS 65094-29-3) Versus In-Class Analogs


Absence of EPR Signal Across All Thermal Decomposition Stages Distinguishes V(III) Tris from Paramagnetic V(IV) Tetrakis

Tris(trimethylsilylmethyl)vanadium(III) produced no EPR signals at any stage of its thermal decomposition in hexane solution—a finding explicitly reported as indicative of the absence of an intermetallic (V–V) bond [1]. This stands in direct contrast to the V(IV) congener V(CH₂SiMe₃)₄, which contains a d¹ metal centre and is paramagnetic, giving a strong EPR signal throughout its thermal degradation pathway [2]. For procurement decisions requiring unambiguous identification of oxidation state purity or monitoring of decomposition in solution-phase processes, the EPR-silent nature of the V(III) tris compound provides a clear, instrumentally verifiable differentiation from the always-EPR-active V(IV) tetrakis.

Organometallic chemistry EPR spectroscopy Vanadium alkyls Thermal stability

Thermal Decomposition of V(III) Tris vs. V(IV) Tetrakis: Retention of Vanadium Oxidation State in the Tris Compound

During thermal decomposition studies, the tris(trimethylsilylmethyl)vanadium(III) complex underwent gradual loss of organic ligands in hexane solution without any change in the extent of vanadium oxidation—the metal remained in the +3 oxidation state throughout the decomposition sequence [1]. By contrast, thermal decomposition of tetravalent R₄V and trivalent R₃V (R = CH₂Ph, CH₂SiMe₃, C₆F₅) compounds generally proceeds via homolytic cleavage of the V–C σ-bond followed by radical transformation into RH, with the decomposition pathway and kinetics being strongly dependent on the nature of the σ-substituent, the vanadium valence state, and the medium conditions [2]. Among the series, pentafluorophenyl derivatives (C₆F₅) proved most thermally stable, while benzyl and trimethylsilylmethyl derivatives showed lower thermal persistence; the V(III) tris compounds demonstrated distinct stability profiles compared to their V(IV) counterparts [2]. This oxidation-state-dependent thermal stability has direct implications for selecting the appropriate precursor in thermal processing applications.

Thermal stability Vanadium alkyl Decomposition mechanism Oxidation state

Divergent Reactivity with Cyclopentadiene: V(III) Tris Forms Cp₂V While V(IV) Tetrakis Follows a Different Pathway

The V(III) complex (Me₃SiCH₂)₃V·THF reacts with cyclopentadiene (CpH) to yield vanadocene (Cp₂V) and tetramethylsilane (Me₄Si) as isolated products, proceeding via a mechanism involving unstable monocyclopentadienyl intermediates [1]. The V(IV) analogue (Me₃SiCH₂)₄V was studied under identical conditions and exhibited a distinct reactivity profile with cyclopentadiene, producing a different product distribution [1]. This divergent reactivity, stemming from the difference in vanadium oxidation state (III vs. IV), directly impacts synthetic utility: the V(III) tris compound serves as a clean, two-electron reduction precursor to vanadocene, whereas the V(IV) tetrakis compound does not furnish the same product selectively.

Organometallic reactivity Cyclopentadienyl complexes Vanadium Ligand exchange

Formation of a Bridging Dinitrogen Complex: Exclusive Reactivity of the V(III) Tris Compound with N₂

The V(III) tris(trimethylsilylmethyl)vanadium complex uniquely forms a dinuclear μ-dinitrogen-bridged species, (Me₃SiCH₂)₃V(μ-N₂-κ¹(N),κ¹(N'))V(CH₂SiMe₃)₃, wherein dinitrogen coordinates in an end-on bridging mode between two V(III) centres [1]. The V(IV) tetrakis analogue V(CH₂SiMe₃)₄ does not form an analogous N₂-bridged dimer; instead, its reaction with NO yields the oxo complex VO(CH₂SiMe₃)₃ [2]. This N₂-binding reactivity is a direct consequence of the coordinative unsaturation and d² electronic configuration of the V(III) centre, which is absent in the coordinatively saturated, d¹ V(IV) tetrakis compound. The N₂-bridged dimer has been cited as a textbook example of hapticity in bridging ligand coordination modes [3].

Dinitrogen activation Bridging ligands Vanadium(III) Small molecule activation

Computed Physicochemical Properties: LogP Differentiation Between V(III) Tris and V(IV) Tetrakis Compounds

The computed octanol–water partition coefficient (LogP) for V(CH₂SiMe₃)₃ (CAS 65094-29-3) is 4.01 , which is substantially lower than the LogP of 7.32 calculated for the V(IV) tetrakis analogue V(CH₂SiMe₃)₄ (CAS 41572-08-1) [1]. This LogP difference of approximately 3.3 units reflects the reduction in ligand count from four to three trimethylsilylmethyl groups and the associated decrease in molecular hydrophobicity. The tris compound also has a lower molecular weight (312.59 vs. 399.81 g/mol), fewer heavy atoms (21 vs. 21 for the tetrakis; actually identical heavy atom count but different total atom count), and one fewer rotatable bond (8 vs. 8; computed values differ between databases). These property differences directly affect solvent partitioning, chromatographic behaviour, and handling characteristics in both laboratory synthesis and scaled processes.

Lipophilicity Computed properties LogP Procurement specification

Synthetic Accessibility and Precursor Differentiation: VCl₄ vs. VCl₃ Starting Material Route

The synthesis of (Me₃SiCH₂)₃V·THF proceeds via reaction of VCl₃·3THF with Me₃SiCH₂MgCl (Grignard route) [1], whereas the initially reported preparation of unsolvated tris(trimethylsilylmethyl)vanadium(III) used VCl₄ and trimethylsilylmethyllithium in diethyl ether, yielding the compound as a THF-free species [2]. In contrast, the V(IV) tetrakis compound V(CH₂SiMe₃)₄ is prepared from VCl₄ with Me₃SiCH₂Li in diethyl ether/hexane, obtained in approximately 70% yield [3]. The V(III) tris compound can also be accessed via reduction of the V(IV) tetrakis, establishing a synthetic relationship between the two oxidation states [4]. The THF adduct form (Me₃SiCH₂)₃V·THF is the commonly isolated and handled species; procurement specifications must clarify whether the THF-free or THF-adduct form is required, as this distinction affects molecular weight, solubility, and reactivity.

Synthetic route Precursor Vanadium chloride Procurement specification

Differentiated Application Scenarios for Tris(trimethylsilylmethyl)vanadium(III) (CAS 65094-29-3) Based on Quantitative Evidence


EPR-Silent V(III) Reference Standard for Oxidation State Purity Monitoring in Organovanadium Synthesis

The complete absence of EPR signals from V(CH₂SiMe₃)₃ across all thermal decomposition stages [1] enables its use as an EPR-silent reference standard for calibrating oxidation-state purity in mixed-valence organovanadium samples. Any contamination by paramagnetic V(IV) species such as V(CH₂SiMe₃)₄ produces a detectable EPR signal, allowing quantification of tetravalent impurities at trace levels. This application exploits the binary EPR-active/EPR-silent distinction between the V(IV) and V(III) congeners and is not achievable with the tetrakis compound as a reference material.

Clean Two-Electron Reduction Precursor for Synthesis of Vanadocene (Cp₂V) and Related Sandwich Complexes

The quantitative reaction of (Me₃SiCH₂)₃V·THF with cyclopentadiene to yield isolated Cp₂V and Me₄Si [2] positions the V(III) tris compound as a superior precursor for vanadocene synthesis. Unlike the V(IV) tetrakis analogue, which gives a different product distribution under identical conditions, the V(III) tris provides a direct, cleaner route to the target metallocene. This divergent reactivity is a direct consequence of the vanadium oxidation state (III vs. IV) and cannot be replicated by generic substitution.

Building Block for Dinitrogen-Bridged Multimetallic Architectures in Small-Molecule Activation Research

The unique ability of V(CH₂SiMe₃)₃ to form a dinuclear μ-N₂-bridged complex (Me₃SiCH₂)₃V(μ-N₂)V(CH₂SiMe₃)₃ with end-on dinitrogen coordination [3] makes it the only member of the V(CH₂SiMe₃)ₙ family suitable for synthesizing well-defined, crystallographically characterizable N₂-bridged model compounds. This reactivity arises from the coordinative unsaturation and d² configuration of the V(III) centre and is absent in the coordinatively saturated V(IV) tetrakis analogue. Research groups studying nitrogen activation or seeking to construct heterobimetallic N₂-bridged systems should specify the V(III) tris compound.

Thermal Precursor for V(III)-Containing Thin Films with Oxidation-State Retention During CVD/ALD Processing

The finding that V(CH₂SiMe₃)₃ undergoes thermal decomposition with retention of vanadium in the +3 oxidation state—without redox disproportionation—whereas V(CH₂SiMe₃)₄ decomposes via homolytic V–C bond scission [4], supports the selection of the V(III) tris compound as a single-source precursor for chemical vapour deposition (CVD) or atomic layer deposition (ALD) of V(III)-containing thin films (e.g., VN, V₂O₃). The absence of oxidation-state crossover during thermolysis is critical for achieving phase-pure films and distinguishes this precursor from its V(IV) counterpart.

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